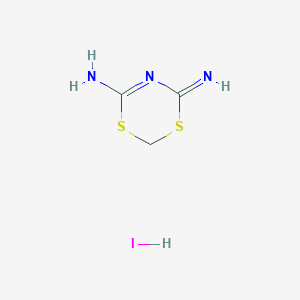

1,3,5-Dithiazinane-4,6-diimine hydroiodide

Description

1,3,5-Dithiazinane-4,6-diimine hydroiodide is a heterocyclic compound featuring a six-membered ring containing two sulfur atoms and one nitrogen atom (1,3,5-dithiazinane core) with imine groups (-NH) at the 4 and 6 positions. The hydroiodide (HI) counterion enhances its ionic character, influencing solubility and reactivity. The diimine groups likely increase polarity and hydrogen-bonding capacity compared to alkyl-substituted dithiazinanes, making it suitable for coordination chemistry or catalytic applications .

Properties

IUPAC Name |

6-imino-1,3,5-dithiazin-4-amine;hydroiodide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5N3S2.HI/c4-2-6-3(5)8-1-7-2;/h1H2,(H3,4,5,6);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBQSRRJHWSVGEL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1SC(=NC(=N)S1)N.I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6IN3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Dithiolate Precursor Synthesis

The foundational step involves generating dithiolate intermediates through the reaction of active methylene compounds with carbon disulfide (CS₂) under alkaline conditions. For instance, ethyl acetoacetate reacts with CS₂ in the presence of sodium hydroxide to form the dithiolate (12), which undergoes cyclization with formaldehyde and primary amines. This method, adapted for 1,3,5-dithiazinane derivatives, requires precise stoichiometric control to avoid oligomerization.

Formaldehyde-Mediated Cyclization

Formaldehyde acts as a bridging agent, facilitating the Mannich reaction between dithiolates and amines. In a representative procedure, the dithiolate derived from cyanoacetic ester (20) reacts with formaldehyde and methylamine to yield 6-amino-1,3-dithiins. For 1,3,5-dithiazinane-4,6-diimine hydroiodide, substituting methylamine with a diamine precursor (e.g., ethylenediamine) and subsequent iodination is hypothesized to introduce the diimine motif and hydroiodide counterion.

Condensation with Isocyanodichlorides

Reaction of Dithiobiureto Compounds

Aryl or alkyl isocyanodichlorides serve as electrophilic partners in constructing the dithiazinane ring. The interaction of (2E)-1-{4-[5-(4-chlorophenyl)-2,4-dithiobiureto]phenyl}-3-(3,4-dimethoxyphenyl)prop-2-en-1-one (I) with tert-butyl isocyanodichloride (IIa) in acetone under reflux yields 2-(tert-butylimino)-1,3,5-dithiazinane derivatives. Hydrolysis of the tert-butyl group followed by treatment with hydroiodic acid (HI) could generate the diimine hydroiodide species.

Optimization of Reaction Conditions

Key parameters include:

- Solvent : Polar aprotic solvents (e.g., acetone, DMF) enhance electrophilicity of isocyanodichlorides.

- Temperature : Reflux conditions (60–80°C) prevent side reactions like dimerization.

- Stoichiometry : A 1:1 molar ratio of dithiobiureto to isocyanodichloride minimizes byproducts.

Post-Synthetic Modification of Preformed Dithiazinanes

Quaternization with Hydroiodic Acid

Protonation of the diimine nitrogen atoms using concentrated HI (57% w/w) in ethanol at 0–5°C ensures selective formation of the hydroiodide salt. This step requires rigorous exclusion of moisture to prevent HI decomposition.

Comparative Analysis of Synthetic Routes

Mechanistic Insights and Side Reactions

Competing Pathways in Mannich Reactions

The dithiolate intermediate (20) may undergo undesired trimerization to 1,3,5-trithianes if formaldehyde is in excess. Controlled addition of formaldehyde (1.2 equiv.) and low temperatures (0–10°C) suppress this pathway.

Hydroiodic Acid-Induced Ring Contraction

During quaternization, HI’s strong acidity can provoke ring contraction. For instance, oxidation of methyl 6-amino-1,3-dithiin-5-carboxylate (26) yields ethyl 2-cyano-2-(4-cyano-1,3-dithiolan-5-ylidene)acetate (31), a contracted dithiolane derivative. Stabilizing the dithiazinane ring with electron-withdrawing groups (e.g., carboxylates) mitigates this issue.

Chemical Reactions Analysis

Types of Reactions

1,3,5-Dithiazinane-4,6-diimine hydroiodide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the imine groups to amines.

Substitution: The compound can undergo nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like thiols, amines, and alkoxides are commonly used in substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Various substituted dithiazinane derivatives depending on the nucleophile used.

Scientific Research Applications

1,3,5-Dithiazinane-4,6-diimine hydroiodide has several applications in scientific research:

Chemistry: Used as a ligand in coordination chemistry to form complexes with metals.

Biology: Investigated for its potential as an antimicrobial agent due to its sulfur and nitrogen content.

Medicine: Explored for its potential therapeutic properties, including anticancer and antiviral activities.

Industry: Utilized in the synthesis of other heterocyclic compounds and as a building block in organic synthesis.

Mechanism of Action

The mechanism of action of 1,3,5-Dithiazinane-4,6-diimine hydroiodide involves its interaction with biological molecules through its sulfur and nitrogen atoms. These atoms can form coordination bonds with metal ions, influencing various biochemical pathways. The compound’s ability to undergo redox reactions also plays a role in its biological activity, potentially disrupting cellular processes in microorganisms and cancer cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Key Properties of 1,3,5-Dithiazinane Derivatives and Related Hydroiodides

Structural and Electronic Differences

- Substituent Effects: The target compound’s diimine groups introduce basic nitrogen sites, enabling coordination to metal centers or participation in hydrogen bonding. In contrast, methyl or isobutyl substituents in analogs (e.g., ) enhance lipophilicity and volatility but limit electronic versatility . Hydroiodide Counterion: Compared to neutral dithiazinanes, the HI counterion increases solubility in polar solvents (e.g., water or ethanol) and may stabilize cationic intermediates in reactions. However, the bulky dithiazinane-diimine cation likely reduces solubility compared to smaller cations like triethylamine hydroiodide .

Electronic Properties :

- The dithiazinane ring (S and N heteroatoms) is less aromatic than pyridine or phosphinine systems (), resulting in reduced π-conjugation. This contrasts with phosphinine-containing ligands (e.g., 2-(2′-pyridyl)-4,6-diphenylphosphinine), where phosphorus’s π-accepting ability modifies metal-to-ligand charge transfer (MLCT) states, enabling unique luminescent or catalytic behaviors .

Physicochemical and Functional Comparisons

- Stability: Alkyl-substituted dithiazinanes (e.g., ) exhibit higher thermal stability due to non-polar substituents, whereas the target compound’s imine groups may render it more sensitive to hydrolysis or oxidation.

- Applications: Neutral dithiazinanes (e.g., 2,4,6-trimethyl derivative ) are used in agrochemicals or fragrances due to volatility.

Research Findings and Implications

- Synthetic Challenges : The introduction of diimine groups on the dithiazinane ring likely requires controlled imination steps, contrasting with simpler alkylation routes for methyl-substituted analogs .

- Coordination Chemistry : Preliminary studies on related P,N-hybrid ligands () demonstrate that heteroatom substitution (S vs. P or N) dramatically alters metal-binding selectivity. The target compound’s sulfur-rich structure may favor soft metal ions (e.g., Pd²⁺, Ag⁺) .

- Solubility Trade-offs : While triethylamine hydroiodide is highly soluble in polar media, the target’s larger cation may limit solubility, necessitating solvent optimization for industrial applications.

Biological Activity

1,3,5-Dithiazinane-4,6-diimine hydroiodide is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and biological properties. This article explores its biological activity, mechanisms of action, and potential applications in medicine and industry.

Chemical Structure and Properties

This compound features a ring structure containing sulfur and nitrogen atoms. This arrangement allows it to engage in diverse chemical interactions with biological molecules. The compound can be synthesized through the cyclothiomethylation of primary amines and hydrazines using hydrogen sulfide and formaldehyde, which highlights its synthetic versatility .

The biological activity of this compound is primarily attributed to its interaction with various biological molecules via its sulfur and nitrogen atoms. These atoms can form coordination bonds with metal ions, influencing several biochemical pathways. Additionally, the compound's ability to undergo redox reactions may disrupt cellular processes in microorganisms and cancer cells .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Its sulfur content is thought to play a crucial role in inhibiting the growth of various bacterial strains. The compound has been investigated for potential use as a new antibiotic agent .

Anticancer Properties

The compound has also shown promise in anticancer research. Studies have suggested that it can induce apoptosis (programmed cell death) in cancer cells and inhibit cell proliferation. Its effectiveness against various cancer cell lines, particularly breast cancer cells, has been highlighted in recent investigations .

Case Study: Antimicrobial Efficacy

A study assessing the antimicrobial efficacy of this compound demonstrated that it effectively inhibited the growth of specific bacterial strains at low concentrations. The minimum inhibitory concentration (MIC) values were determined through standard broth dilution methods.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

This data underscores the compound's potential as a novel antimicrobial agent .

Case Study: Anticancer Activity

In vitro studies have shown that this compound can significantly reduce the viability of breast cancer cell lines (MCF-7 and MDA-MB-231). The following table summarizes the observed effects:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 | 10 | Induction of apoptosis |

| MDA-MB-231 | 15 | Inhibition of cell proliferation |

These findings suggest that the compound may interfere with critical cellular processes involved in tumor growth .

Comparison with Similar Compounds

This compound can be compared to other similar sulfur-containing compounds regarding their biological activities:

| Compound | Primary Activity | Unique Features |

|---|---|---|

| 1,3,5-Thiadiazinanes | Antimicrobial | Different nitrogen-sulfur positioning |

| 1,3,5-Trithianes | Antiviral | Contains three sulfur atoms |

| 1,3,5-Dithiazepinanes | Anticancer | Larger ring structure |

The unique arrangement of sulfur and nitrogen atoms in this compound imparts distinct chemical properties that contribute to its biological activity .

Q & A

Basic: What synthetic methodologies are recommended for preparing 1,3,5-dithiazinane-4,6-diimine hydroiodide, and how can purity be ensured?

Methodological Answer:

Synthesis typically involves cyclocondensation of thiourea derivatives with aldehydes or ketones in the presence of iodine or hydroiodic acid to form the hydroiodide salt. A modified procedure from triazine syntheses (e.g., ) suggests using a dioxane/water solvent system with triethylamine to neutralize byproducts. Purification can be achieved via recrystallization in ethanol/water mixtures or column chromatography (silica gel, eluent: dichloromethane/methanol). Purity validation requires HPLC (C18 column, acetonitrile/0.1% TFA mobile phase) and elemental analysis (C, H, N, S, I) .

Basic: What spectroscopic and crystallographic techniques are optimal for structural characterization?

Methodological Answer:

- NMR Spectroscopy : Use deuterated DMSO or CDCl₃ for ¹H/¹³C NMR to resolve imine protons (δ 8.5–9.5 ppm) and thiomethyl groups (δ 2.0–3.0 ppm). Compare with NIST reference data for analogous dithiazinanes (e.g., ).

- IR Spectroscopy : Identify N–H stretches (~3200 cm⁻¹) and C=N vibrations (~1650 cm⁻¹).

- Mass Spectrometry : ESI-MS in positive ion mode to confirm molecular ion peaks (e.g., [M+H]⁺ for C₃H₆N₃S₂I).

- X-ray Diffraction : Single-crystal analysis resolves tautomeric forms and counterion interactions .

Advanced: How can computational chemistry (DFT, MP2) elucidate electronic properties and tautomerism?

Methodological Answer:

Density Functional Theory (B3LYP/6-311+G(d,p)) and MP2 methods ( ) can model tautomeric equilibria between enamine and imine forms. Solvent effects (e.g., water) are incorporated via CPCM or SMD models. Key outputs include:

- HOMO-LUMO gaps (reactivity prediction).

- NBO charges to identify nucleophilic sites (e.g., sulfur atoms).

- IR/Raman spectra for experimental validation. Advanced studies should compare computed vs. experimental NMR chemical shifts (δ > 2 ppm deviations indicate structural discrepancies) .

Advanced: What role does the hydroiodide counterion play in modulating reactivity and stability?

Methodological Answer:

The hydroiodide ion enhances solubility in polar solvents (e.g., DMF, water) and stabilizes the protonated imine via hydrogen bonding (N–H···I⁻ interactions). Reactivity studies should:

- Compare iodide vs. other counterions (e.g., chloride) in nucleophilic substitution reactions.

- Monitor degradation under light/moisture via accelerated stability testing (40°C/75% RH for 4 weeks).

- Use Karl Fischer titration to quantify hygroscopicity. highlights hydroiodide salts’ sensitivity to storage conditions, necessitating inert-atmosphere handling .

Data Contradiction Analysis: How to resolve discrepancies in reported stability or reactivity data?

Methodological Answer:

Contradictions often arise from:

- Substituent Effects : Ethyl vs. methyl groups ( vs. 8) alter steric hindrance and electronic profiles.

- Environmental Factors : Oxygen or moisture exposure during synthesis (e.g., notes hygroscopicity in dithiazinanes).

- Analytical Variability : Calibrate instruments using NIST-certified references ( ). Reproduce experiments under controlled conditions (dry N₂ glovebox, anhydrous solvents) and report detailed protocols .

Advanced: How does the compound interact in multi-component reactions (e.g., with hydrazonoyl halides)?

Methodological Answer:

Reactivity with hydrazonoyl halides () likely proceeds via nucleophilic attack at the imine nitrogen, forming thiadiazoline derivatives. Methodological steps:

- Optimize stoichiometry (1:1 molar ratio in DMF, 60°C).

- Monitor progress via TLC (hexane/ethyl acetate 3:1).

- Isolate intermediates using flash chromatography.

- Mechanistic insights require trapping experiments (e.g., TEMPO for radical pathways) and DFT transition-state modeling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.